Product packaging for Amprotropine phosphate(Cat. No.:CAS No. 134-53-2)

Amprotropine phosphate

Cat. No.: B086106
CAS No.: 134-53-2
M. Wt: 405.4 g/mol
InChI Key: YHASIXBUOZWGHL-UHFFFAOYSA-N
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Description

Amprotropine phosphate, known chemically as α-(Hydroxymethyl)benzeneacetic acid 3-(diethylamino)-2,2-dimethylpropyl ester phosphate (1:1) salt, is a synthetic anticholinergic compound with historical significance in pharmacological research . It is a salt form of amprotropine, which was previously marketed under the trademark Syntropan as an antispasmodic agent . With a molecular formula of C18H32NO7P and a molecular weight of 405.42 g/mol, the compound presents as bitter-tasting crystals that are freely soluble in water but insoluble in chloroform and ether . Its primary research value lies in its function as a muscarinic receptor antagonist. By blocking the action of the neurotransmitter acetylcholine at muscarinic receptors in smooth muscle, this compound serves as a valuable tool for investigating cholinergic signaling pathways and studying smooth muscle physiology and spasticity in experimental models . Preclinical data indicate an LD50 of 43 mg/kg intravenously in rats, which is essential information for designing safe and effective experimental protocols . This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32NO7P B086106 Amprotropine phosphate CAS No. 134-53-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.H3O4P/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15;1-5(2,3)4/h7-11,16,20H,5-6,12-14H2,1-4H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHASIXBUOZWGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-32-3 (Parent)
Record name Amprotropine phosphate
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DSSTOX Substance ID

DTXSID50928381
Record name Phosphoric acid--3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate (1/1)
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Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-53-2
Record name Benzeneacetic acid, α-(hydroxymethyl)-, 3-(diethylamino)-2,2-dimethylpropyl ester, phosphate (1:1) (salt)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amprotropine phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate (1/1)
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Record name AMPROTROPINE PHOSPHATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical and Scientific Context of Amprotropine Phosphate Research

Origins of Synthetic Spasmolytic Agent Development

The development of synthetic spasmolytic agents arose from the need to overcome the limitations of natural compounds like atropine (B194438), which, while effective, often came with a range of undesirable side effects. mdpi.com For centuries, preparations from plants such as Atropa belladonna were used for their antispasmodic properties. nih.gov However, the isolation of active alkaloids like atropine in the 19th century paved the way for medicinal chemists to explore the relationship between chemical structure and pharmacological activity, aiming to create safer, more selective drugs. nih.govhebmu.edu.cn This era marked a shift from crude plant extracts to purified, and eventually, synthetically modified molecules. nih.govhebmu.edu.cn

Amino alcohols and their esters are a significant class of compounds in medicinal chemistry due to their diverse biological activities. um.edu.my Early research recognized that the esterification of amino alcohols could yield pharmacologically active molecules. um.edu.myresearchgate.net This structural motif is present in numerous natural products and synthetic drugs. um.edu.mydiva-portal.org Scientists discovered that modifying the alcohol and amine components of these esters could profoundly influence their therapeutic properties, a principle that became central to the design of new drugs. um.edu.my The investigation into amino alcohol esters was driven by their potential to mimic the action of "serine enzymes" and to serve as building blocks for a wide array of pharmacologically active compounds. um.edu.my This foundational work created the chemical knowledge base necessary for the later synthesis of complex molecules like amprotropine (B86649).

Quaternary ammonium (B1175870) compounds (QACs) are characterized by a positively charged nitrogen atom bonded to four organic groups. mdpi.com This permanent charge gives them distinct properties compared to their tertiary amine counterparts. In medicinal chemistry, the conversion of a tertiary amine to a quaternary ammonium salt was a key strategy to modify a drug's action. pharmacy180.com

Key features of medicinal QACs include:

Reduced CNS Penetration: Their charge limits their ability to cross the blood-brain barrier, reducing central nervous system side effects. pharmacy180.com

Increased Potency at Nicotinic Receptors: Many QACs exhibit a higher degree of activity at nicotinic acetylcholine (B1216132) receptors, which can lead to ganglionic blockade at higher doses. pharmacy180.com

Longer Duration of Action: QACs are generally eliminated more slowly than their tertiary amine precursors. pharmacy180.com

The development of QACs was a significant step in creating drugs with more localized, peripheral actions, which was particularly desirable for antispasmodic agents intended to act on the gastrointestinal or genitourinary tracts without affecting the brain. mdpi.compharmacy180.com This evolution led to the synthesis of numerous atropine substitutes, including hyoscine butylbromide and ipratropium (B1672105) bromide. nih.govpharmacy180.com

Discovery and Initial Characterization of Amprotropine Phosphate (B84403)

Amprotropine, also known under the trade name Syntropan, emerged from the systematic effort to create synthetic atropine analogues with a more favorable therapeutic profile.

Amprotropine is chemically identified as the 3-diethylamino-2,2-dimethylpropyl ester of tropic acid. theswissbay.chnih.gov Its synthesis represents the combination of principles from amino alcohol ester chemistry and the strategic use of bulky alkyl groups to influence pharmacological activity. The tropic acid portion is also a key structural component of atropine, while the amino alcohol portion is a synthetic creation designed to alter the molecule's properties.

Table 1: Chemical Identification of Amprotropine

Identifier Value
IUPAC Name [3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate
Molecular Formula C₁₈H₂₉NO₃

Data sourced from PubChem CID 8645 nih.gov

Amprotropine was developed and investigated as a synthetic anticholinergic agent intended to be a substitute for atropine, with the goal of providing spasmolytic effects with potentially fewer side effects. Early pharmacological studies focused on comparing its efficacy and profile to that of atropine. However, research indicated that its effectiveness could be model-dependent. For instance, in a mouse writhing test designed to evaluate analgesic and antispasmodic properties against acetic acid-induced pain, amprotropine phosphate was found to be ineffective, whereas atropine sulphate showed some potency. nih.gov This highlights the nuanced differences in pharmacological activity that can arise from structural modifications, even when the core mechanism of muscarinic receptor antagonism is shared. nih.gov

Table 2: Comparative Efficacy of Atropine Substitutes in Mouse Writhing Test

Compound Protective Effect
Dicyclomine hydrochloride Comparable to Noramidopyrine (analgesic)
Orphenadrine hydrochloride Comparable to Noramidopyrine (analgesic)
Atropine sulphate Less potent than Dicyclomine/Orphenadrine
Oxyphenonium bromide Less potent than Dicyclomine/Orphenadrine
Piperidolate hydrochloride Less potent than Dicyclomine/Orphenadrine
This compound Ineffective
Homatropine methylbromide Ineffective
Mepenzolate methylbromide Ineffective

Data adapted from Kelkar M.S., 1977 nih.gov

Conceptual Shifts in Cholinergic System Modulation Research Relevant to this compound

The understanding of the cholinergic system has evolved significantly since the time of amprotropine's development. Initially, acetylcholine receptors were broadly classified as either muscarinic or nicotinic. nih.gov Amprotropine, like atropine, acts as a non-selective muscarinic receptor antagonist.

The major conceptual shift was the discovery and characterization of multiple muscarinic receptor subtypes (M1, M2, M3, M4, M5). nih.gov This discovery revealed that the diverse effects of acetylcholine and its antagonists are due to their differential actions on these subtypes, which are expressed in various tissues. For example, M2 receptors are predominant in the heart, while M3 receptors are crucial for smooth muscle contraction and gland secretion. nih.gov

This new understanding reframed the context of older drugs like amprotropine. Their broad, non-selective antagonism across multiple receptor subtypes explains their wide range of effects and limitations. Modern research in cholinergic modulation has shifted focus towards developing subtype-selective agonists and antagonists to achieve more targeted therapeutic effects with fewer side effects. nih.govfrontiersin.org While amprotropine represented an important step in the development of synthetic antispasmodics, it is a product of an era before the molecular complexities of the cholinergic system were fully appreciated. The ongoing research into how cholinergic modulation affects neuronal activity, synaptic plasticity, and network processing continues to build on these foundational concepts. frontiersin.orgresearchgate.netfrontiersin.orgelifesciences.org

Chemical Synthesis and Advanced Derivatization Studies

Methodological Approaches to Amprotropine (B86649) Phosphate (B84403) Synthesis

The conventional synthesis of amprotropine phosphate is a two-step process involving the creation of the amprotropine base followed by its conversion to the phosphate salt.

The core of the amprotropine molecule is an ester formed from tropic acid and an amino alcohol. ncats.io The primary method for creating the amprotropine base is the esterification of tropic acid with 3-(diethylamino)-2,2-dimethylpropanol. This reaction is typically carried out using an acid catalyst, such as sulfuric acid, under reflux conditions at temperatures between 80 and 100°C for several hours. The synthesis of the precursor, tropic acid, was established by Mackenzie and Ward in 1919 starting from acetophenone. bris.ac.uk

Once the amprotropine base, a tropic acid ester, is synthesized, it is converted into its phosphate salt. ncats.io This is achieved through a phosphorylation reaction with phosphoric acid. The reaction is typically conducted at a moderate temperature of around 50°C for a few hours. The resulting this compound is then purified, often by recrystallization, to achieve a high degree of purity. The final product is a crystalline solid that is freely soluble in water. drugfuture.com

Design and Synthesis of Amprotropine Analogues

The development of amprotropine analogues has been driven by the desire to optimize its pharmacological properties. Research has focused on modifying both the tropic acid and the amino alcohol components of the molecule.

The tropic acid portion of amprotropine is a key structural feature that can be altered to produce analogues. While specific examples of amprotropine modifications are not extensively detailed in the provided results, the development of other anticholinergic agents provides insight into this strategy. For instance, analogues of the related compound atropine (B194438), such as tropicamide (B1683271) and cyclopentolate, feature modifications to the acid component and have largely replaced atropine for ophthalmic use as mydriatic agents. smu.edu The synthesis of tropic acid itself provides a chiral center in the final molecule, and modifications to this structure can influence stereochemistry and receptor binding. bris.ac.uk

The amino alcohol component, 3-(diethylamino)-2,2-dimethylpropanol, is crucial for the compound's activity and has been a target for modification. dss.go.th The synthesis of various 2-aminoalcohols, an important class of organic compounds, is well-established, often involving the reaction of amines with epoxides. wikipedia.org The development of synthetic spasmolytics began with tropic esters of various amino alcohols. dss.go.th For example, early research explored different amino alcohol structures to create compounds with desired antispasmodic effects, leading to the synthesis of amprotropine (the γ-dimethylamino-neopentyl ester of tropic acid). dss.go.th The synthesis of β-amino alcohol derivatives is an active area of research, with methods developed to create structural diversity for use as potential therapeutics. nih.gov

Exploration of Novel Synthetic Strategies for Amprotropine-Related Structures

Modern synthetic chemistry has introduced several innovative strategies applicable to the synthesis of amprotropine and related compounds, aiming for improved efficiency, scalability, and cost-effectiveness.

One such advancement is the use of novel catalysts. The integration of cobalt-doped fluorapatite (B74983) (Co/Fap) has been shown to significantly improve phosphate ester synthesis, reducing reaction times from 8 hours to 3 hours while maintaining high yields.

For industrial-scale production, co-precipitation methods have been adapted. This technique, originally developed for producing heterogeneous catalysts, involves mixing precursors in an aqueous medium to precipitate the product, which is then washed, dried, and calcined. This method can yield the final product in the 75-80% range.

Alternative chemical pathways are also being explored. Recent advances in phosphoramidate (B1195095) chemistry have led to prodrug strategies for synthesizing phosphate esters. This approach involves intermediates that hydrolyze to the desired phosphate ester under physiological conditions, achieving near-quantitative yields in some cases. Furthermore, the development of novel synthetic methodologies is a continuous process, often driven by the complex challenges presented in natural product synthesis, which can then be applied to molecules like amprotropine. nih.gov

Molecular Pharmacology and Receptor Interaction Profiling

Mechanistic Elucidation of Parasympatholytic Action

The parasympatholytic effects of amprotropine (B86649) phosphate (B84403) are a direct consequence of its interaction with muscarinic receptors, which are G-protein coupled receptors integral to the parasympathetic nervous system. nih.gov

It is important to note that the binding affinity of ligands to muscarinic receptors can be influenced by factors such as the specific receptor subtype and the tissue in which the receptor is expressed. ucl.ac.uk The chemical structure of the ligand, including the presence of specific functional groups, plays a crucial role in determining its binding characteristics. core.ac.uk

Table 1: Summary of Amprotropine Phosphate Receptor Interaction

ParameterDescription
Mechanism of Action Competitive Muscarinic Acetylcholine (B1216132) Receptor Antagonist
Effect Inhibition of acetylcholine-mediated signaling
Primary Target Tissues Smooth muscles of the gastrointestinal and urinary systems

The muscarinic receptor family is composed of five distinct subtypes, designated M1 through M5. nih.govmdpi.com These subtypes exhibit differential tissue distribution and couple to various intracellular signaling pathways. mdpi.com M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors are linked to Gi/o proteins, which inhibit adenylyl cyclase. mdpi.com

While this compound is known to be a muscarinic antagonist, detailed studies on its selectivity for specific receptor subtypes are not extensively covered in the provided results. Some sources suggest a degree of selectivity for M1 and M3 receptors. The development of subtype-selective muscarinic antagonists has been a significant area of research to achieve more targeted therapeutic effects with fewer side effects. ucl.ac.uk For instance, pirenzepine (B46924) is a well-known M1-selective antagonist, while compounds like 4-DAMP show selectivity for M3 receptors over M2 receptors. ucl.ac.uk The lack of highly selective ligands has historically been a challenge in elucidating the precise functions of individual muscarinic receptor subtypes. mdpi.com Therefore, a theoretical analysis of this compound's structure might suggest potential interactions with specific amino acid residues within the binding pockets of different muscarinic receptor subtypes, but this would require further detailed experimental investigation.

Biochemical and Biophysical Characterization of Target Interactions

A deeper understanding of the interaction between this compound and its target muscarinic receptors requires biochemical and biophysical characterization. While detailed biophysical studies on this compound itself are not prevalent in the provided search results, the principles of ligand-receptor interactions are well-established for the muscarinic receptor family.

Techniques such as radioligand binding assays are fundamental in determining the affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of a compound for its receptor. nih.govnih.gov These assays typically involve competing a labeled ligand with the unlabeled compound of interest.

Structure Activity Relationship Sar Investigations

Computational and Experimental Methodologies for SAR Analysis

A variety of computational and experimental techniques are employed to elucidate the SAR of compounds like amprotropine (B86649) phosphate (B84403). These methods provide insights into the molecular interactions governing the drug's efficacy.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR models exclusively for amprotropine phosphate are not extensively documented in publicly available literature, the general principles of QSAR are applicable.

For anticholinergic agents, QSAR studies often involve the correlation of physicochemical properties with their receptor binding affinities or functional activities. These properties, known as molecular descriptors, can include steric, electronic, and hydrophobic parameters. For a series of tropic acid esters, which are structurally related to amprotropine, QSAR models could be developed to predict their anticholinergic potency.

Table 1: Hypothetical QSAR Descriptors for a Series of Tropic Acid Esters

DescriptorDescriptionPotential Impact on Anticholinergic Activity
LogP LipophilicityA positive correlation is often observed up to an optimal value, as the drug needs to cross biological membranes.
Molar Refractivity (MR) Molar volume and polarizabilityCan be related to the size and binding of the molecule to the receptor.
Dipole Moment Polarity of the moleculeInfluences electrostatic interactions with the receptor binding site.
Topological Polar Surface Area (TPSA) Surface area of polar atomsImportant for predicting drug transport and receptor interaction.

A hypothetical QSAR equation for a series of related compounds might look like:

log(1/IC50) = β0 + β1(LogP) + β2(MR) + β3(Dipole Moment)

Where IC50 is the concentration of the compound required to inhibit a biological process by 50%. The coefficients (β) would be determined through statistical analysis of a dataset of compounds with known activities.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor nih.gov. Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of the ligand-receptor complex over time nih.govcore.ac.uk.

In the context of this compound, docking studies would involve placing the amprotropine molecule into the binding site of a muscarinic acetylcholine (B1216132) receptor (e.g., M1, M2, or M3 subtypes) derpharmachemica.com. These studies can help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the drug and amino acid residues in the receptor's binding pocket.

Identification of Pharmacophoric Features Governing Amprotropine's Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For anticholinergic agents like amprotropine, key pharmacophoric features have been identified through the study of numerous active compounds.

The ester linkage in this compound is a critical pharmacophoric feature for its anticholinergic activity. This group is believed to participate in hydrogen bonding with specific residues within the muscarinic receptor binding site. The hydrolysis of this ester linkage leads to the formation of tropic acid and the corresponding amino alcohol, both of which have significantly lower anticholinergic activity, highlighting the importance of the intact ester for receptor binding nih.gov. The carbonyl oxygen of the ester is a key hydrogen bond acceptor.

Amprotropine possesses a chiral center in the tropic acid moiety. The stereochemistry at this center can have a profound impact on the biological activity of the compound. For many anticholinergic agents derived from tropic acid, it has been demonstrated that one enantiomer is significantly more potent than the other. This stereoselectivity arises from the three-dimensional arrangement of the atoms, which influences the fit of the molecule into the chiral binding site of the receptor. Although specific studies on the separated enantiomers of amprotropine are not widely reported, it is highly probable that its anticholinergic activity resides predominantly in one of its stereoisomers nih.govnih.govnih.gov.

Comparative SAR with Other Anticholinergic Agents and Spasmolytics

The SAR of this compound can be better understood by comparing its structure to other anticholinergic agents and spasmolytics, such as atropine (B194438) and scopolamine.

Table 2: Structural Comparison of Amprotropine with Other Anticholinergic Agents

CompoundAmino Alcohol MoietyAcid MoietyKey Structural Differences
Amprotropine 3-(Diethylamino)-2,2-dimethylpropanolTropic acidAcyclic amino alcohol
Atropine TropineTropic acidBicyclic tropane (B1204802) ring system
Scopolamine ScopineTropic acidBicyclic tropane ring with an epoxide

The general pharmacophore for many anticholinergic esters includes:

A cationic head (the protonated amine) that interacts with a negatively charged aspartate residue in the receptor.

A central hydrophobic region.

An ester group for hydrogen bonding.

A bulky group attached to the acid moiety (the phenyl ring in tropic acid) that makes hydrophobic contacts.

Amprotropine fits this general pharmacophore, and its activity as an antispasmodic is consistent with its structural features.

In Vitro and Ex Vivo Pharmacological Studies in Preclinical Models

Characterization of Effects on Isolated Smooth Muscle Preparations

To understand the antispasmodic potential of amprotropine (B86649) phosphate (B84403), researchers have utilized isolated smooth muscle tissues, particularly from the gastrointestinal tract. These models allow for the direct measurement of the compound's influence on muscle tone and contractility.

In vitro studies on isolated segments of the gastrointestinal tract, such as the guinea pig ileum, are standard models for assessing the effects of antimuscarinic agents. In these preparations, contractile agents like acetylcholine (B1216132) or carbachol (B1668302) are used to induce smooth muscle contraction. Amprotropine phosphate, as an anticholinergic compound, is expected to competitively antagonize the effects of these muscarinic receptor agonists.

While specific quantitative data for this compound is not extensively detailed in readily available literature, the general mechanism for atropine-like compounds involves the inhibition of acetylcholine-induced contractions. This effect is typically dose-dependent, with increasing concentrations of the antagonist causing a parallel rightward shift of the agonist's concentration-response curve. This indicates a competitive antagonism at the muscarinic receptors on the smooth muscle cells.

Table 1: Expected Effects of this compound on Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum

Agonist This compound Concentration Expected Outcome on Contraction
Acetylcholine Increasing Concentrations Progressive inhibition of contraction
Acetylcholine Fixed Concentration Dose-dependent relaxation

This table is illustrative of the expected outcomes based on the known pharmacology of antimuscarinic agents.

The peristaltic reflex is a complex, coordinated movement of the intestine essential for the propulsion of luminal contents. In vitro models, such as the Trendelenburg preparation of the guinea pig ileum, allow for the study of this reflex. Peristalsis is initiated by an increase in intraluminal pressure and involves both cholinergic and serotonergic pathways.

As an antimuscarinic agent, this compound would be anticipated to inhibit the cholinergic component of the peristaltic reflex. This would likely result in a reduction in the amplitude and frequency of peristaltic contractions. The degree of inhibition would be dependent on the concentration of this compound applied to the organ bath.

Cellular Assays for Functional Receptor Activity

To further dissect the molecular mechanisms of this compound, cellular assays are employed to investigate its interaction with specific receptors and the subsequent intracellular signaling events.

Muscarinic receptors, the primary targets of this compound, are G-protein coupled receptors that, upon activation by an agonist, trigger various intracellular signaling cascades. M2 and M3 muscarinic receptors are predominantly found in gastrointestinal smooth muscle.

Calcium Mobilization: M3 receptor activation by agonists like carbachol leads to the activation of phospholipase C, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical step for smooth muscle contraction. As a muscarinic antagonist, this compound would be expected to inhibit carbachol-induced calcium mobilization in smooth muscle cells.

cAMP Production: M2 receptor activation, in contrast, is coupled to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). Agonists acting on M2 receptors therefore lead to a decrease in intracellular cAMP levels. Conversely, agents that increase cAMP, such as forskolin, promote smooth muscle relaxation. By blocking M2 receptors, this compound would prevent the agonist-induced decrease in cAMP. In experimental settings where cAMP levels are elevated by forskolin, this compound would not be expected to have a direct effect on its own but would counteract the inhibitory effect of muscarinic agonists on cAMP accumulation.

Table 2: Predicted Effects of this compound on Intracellular Signaling in Smooth Muscle Cells

Signaling Pathway Stimulus Expected Effect of this compound
Calcium Mobilization Carbachol Inhibition of Ca2+ increase
cAMP Production Muscarinic Agonist Attenuation of cAMP decrease
cAMP Production Forskolin No direct effect

This table outlines the predicted outcomes based on the established roles of muscarinic receptor subtypes.

Prolonged exposure of G-protein coupled receptors to agonists can lead to their desensitization and internalization, a process where the receptors are removed from the cell surface and sequestered into the cell's interior. This is a regulatory mechanism to prevent overstimulation.

As a competitive antagonist, this compound would occupy the muscarinic receptor without activating it. Consequently, it would be expected to prevent agonist-induced receptor internalization. By blocking the binding of agonists, this compound would maintain the population of muscarinic receptors on the cell surface.

Preclinical Animal Model Applications for Mechanistic Research (Excluding human data)

While specific in vivo mechanistic studies on this compound are not widely reported in recent literature, preclinical animal models are crucial for understanding the physiological effects of antispasmodic agents. In rodent models, for instance, gastrointestinal motility can be assessed by measuring the transit of a non-absorbable marker through the digestive tract.

In such models, the administration of this compound would be hypothesized to delay gastrointestinal transit, an effect consistent with its anticholinergic properties. These studies would help to confirm the in vitro findings in a more complex physiological system and provide insights into the compound's potential therapeutic applications for conditions characterized by hypermotility.

Evaluation of Antispasmodic Efficacy in Rodent Models (e.g., writhing syndrome)

Detailed preclinical studies evaluating the antispasmodic efficacy of this compound in specific rodent models, such as the writhing syndrome test, are not extensively available in publicly accessible scientific literature. The writhing test, a common method to assess the analgesic and antispasmodic effects of a compound, involves inducing abdominal constrictions in rodents through the administration of an irritant like acetic acid. The reduction in the number of these writhes following treatment is a measure of the compound's efficacy.

While direct evidence from such specific models for this compound is limited, its classification as an antimuscarinic agent suggests a mechanism of action that would be relevant to mitigating smooth muscle spasms. Antimuscarinic drugs, like atropine (B194438) and its derivatives, function by competitively inhibiting the action of acetylcholine at muscarinic receptors on smooth muscle cells. This inhibition leads to muscle relaxation and a reduction in spasmodic activity.

It is plausible that this compound, as a derivative of tropic acid (a building block for atropine), would exhibit similar antispasmodic properties. However, without specific in vivo studies on this compound in models like the writhing syndrome, a quantitative assessment of its efficacy in comparison to other antispasmodic agents remains undetermined.

Investigating Physiological System Responses in Non-Human Mammalian Models

Comprehensive in vivo studies detailing the systemic physiological responses to this compound in non-human mammalian models are not well-documented in the available scientific literature. Such studies are crucial for understanding the broader pharmacological profile of a compound, including its effects on the cardiovascular, respiratory, and central nervous systems.

As an antimuscarinic agent, this compound would be expected to elicit a range of physiological responses consistent with the blockade of muscarinic cholinergic receptors. These effects could include:

Cardiovascular System: An increase in heart rate (tachycardia) due to the blockade of M2 muscarinic receptors in the sinoatrial node of the heart, which normally mediate a decrease in heart rate upon vagal stimulation.

Respiratory System: Bronchodilation and a reduction in respiratory secretions, resulting from the relaxation of bronchial smooth muscle and inhibition of glandular secretion.

Gastrointestinal System: A decrease in motility and secretions, leading to an antispasmodic effect.

Central Nervous System: Potential for central effects, as the ability of antimuscarinic agents to cross the blood-brain barrier can lead to a range of central nervous system responses.

The table below summarizes the expected physiological responses based on the known pharmacology of antimuscarinic agents. It is important to note that these are anticipated effects, and the actual responses to this compound would need to be confirmed through specific preclinical in vivo studies in non-human mammalian models.

Physiological SystemExpected Response to this compound (as an Antimuscarinic Agent)
Cardiovascular Increased heart rate (Tachycardia)
Minimal effect on blood pressure at therapeutic doses
Respiratory Bronchodilation
Decreased respiratory tract secretions
Gastrointestinal Decreased smooth muscle motility and tone
Reduced gastric and salivary secretions
Ocular Mydriasis (pupil dilation)
Cycloplegia (paralysis of accommodation)
Genitourinary Relaxation of the detrusor muscle in the bladder
Central Nervous System Potential for sedation or excitement depending on the dose and specific compound

Without dedicated in vivo studies on this compound in models such as anesthetized cats or rabbits to directly measure cardiovascular and respiratory parameters, the precise nature and magnitude of its physiological effects remain to be experimentally elucidated.

Advanced Analytical and Characterization Methodologies for Research

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric analyses provide foundational information regarding the molecular identity, structure, and purity of Amprotropine (B86649) phosphate (B84403). These methods offer high sensitivity and specificity, making them indispensable for definitive characterization.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of the elemental composition of Amprotropine and for assessing its purity. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap analyzers, measure mass-to-charge ratios (m/z) with extremely high accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental formula.

For Amprotropine (the free base), the theoretical exact mass is 307.2147 Da, corresponding to the elemental formula C18H29NO3. medkoo.com HRMS analysis would involve ionizing the molecule, often using electrospray ionization (ESI), to produce the protonated molecule [M+H]+. The instrument would then measure the m/z of this ion, with an experimentally determined value that closely matches the theoretical value, thereby confirming the molecular formula.

Tandem mass spectrometry (MS/MS) can be further employed to solidify structural confirmation. In this process, the protonated parent ion is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule, revealing characteristic losses corresponding to the N,N-diethylamino group, the tropic acid moiety, and other structural features. This detailed fragmentation data provides definitive evidence of the molecule's specific atomic arrangement.

Table 1: HRMS Data for Amprotropine Structural Confirmation
ParameterDescriptionExpected Value for Amprotropine [M+H]+
Elemental FormulaThe chemical formula of the neutral free base.C18H29NO3
Ion MonitoredThe protonated molecular ion observed in the mass spectrometer.[C18H30NO3]+
Theoretical Exact MassThe calculated monoisotopic mass of the protonated molecule.308.2220 Da
Expected Experimental MassThe mass measured by an HRMS instrument, typically with very low error.308.2220 ± 0.0015 Da (for <5 ppm error)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of Amprotropine in solution. theswissbay.ch By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and the three-dimensional conformation of the molecule.

A ¹H NMR spectrum of Amprotropine would display signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration value reveals the number of protons represented by the signal, and the splitting pattern (multiplicity) provides information about adjacent protons. For instance, the aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the ethyl and dimethylpropyl groups would appear in the upfield region (typically δ 0.5-4.0 ppm).

A ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of key functional groups, such as the ester carbonyl carbon (~170 ppm), aromatic carbons (~120-140 ppm), and various aliphatic carbons.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the entire molecular structure. These experiments are crucial for confirming that the individual fragments identified by mass spectrometry are correctly assembled.

Table 2: Predicted ¹H NMR Chemical Shift Regions for Amprotropine
Proton TypeStructure FragmentPredicted Chemical Shift (δ) Range (ppm)Predicted Multiplicity
Aromatic Protons-C6H57.2 - 7.5Multiplet
Benzylic Proton-CH(Ph)-~5.0Triplet
Ester Methylene-COO-CH2-~4.2Singlet or Doublet
Hydroxymethyl Protons-CH2OH~3.8Doublet
Ethyl Methylene-N-(CH2CH3)22.5 - 3.0Quartet
Ethyl Methyl-N-(CH2CH3)2~1.1Triplet
Gem-dimethyl Protons-C(CH3)2-~1.0Singlet

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating Amprotropine phosphate from impurities, degradation products, or other components in a mixture. These methods are routinely used for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity and determining the content of this compound in raw materials and formulated products. googleapis.comgoogle.com The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical HPLC method for this compound would utilize a reversed-phase approach. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, commonly a mixture of an aqueous buffer (like phosphate buffer to control pH) and an organic solvent (such as acetonitrile (B52724) or methanol). Amprotropine, being a moderately polar molecule, would be retained on the column and then eluted by the mobile phase. Detection is often achieved using an ultraviolet (UV) detector, as the phenyl group in Amprotropine absorbs UV light at a characteristic wavelength (e.g., ~220 nm).

For purity analysis, the chromatogram is examined for the presence of any peaks other than the main Amprotropine peak. The area of each impurity peak relative to the total area of all peaks provides a measure of percentage purity. For content analysis (assay), the peak area of Amprotropine from a sample is compared against the peak area from a reference standard of known concentration, allowing for precise quantification.

Table 3: Representative HPLC Method Parameters for this compound Analysis
ParameterTypical Condition
Chromatographic ModeReversed-Phase
Stationary Phase (Column)C18 (Octadecylsilane), 5 µm particle size, 4.6 x 150 mm
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and 25mM Potassium Phosphate Buffer (pH 3.5)
Flow Rate1.0 mL/min
DetectionUV Absorbance at 220 nm
Column Temperature30 °C
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. core.ac.uk Direct analysis of this compound by GC-MS is not feasible due to its nature as a salt, which makes it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.

However, GC-MS could be applicable under specific circumstances. The free base, Amprotropine, could potentially be analyzed after a chemical derivatization step. Derivatization involves reacting the molecule (specifically the hydroxyl group) with a reagent to create a more volatile and thermally stable derivative (e.g., a trimethylsilyl (B98337) ether). This derivative could then be separated by gas chromatography and identified by its mass spectrum. This approach, while complex, could be used for specific research applications. More commonly, GC-MS would be employed to identify potential volatile metabolites of Amprotropine in biological studies, provided these metabolites are amenable to GC analysis or can be derivatized.

Electrochemical and Biophysical Characterization for Solution Behavior

While spectroscopic and chromatographic methods define the molecule's structure and purity, electrochemical and biophysical techniques can provide insight into its behavior in solution. For an ionic compound like this compound, these methods can characterize its dissociation, aggregation, and interaction with its environment.

Electrochemical methods such as conductometry could be used to measure the conductivity of this compound solutions at various concentrations. This data can provide information on the degree of dissociation of the salt into the Amprotropine cation and the phosphate anion in aqueous solution, which is relevant for understanding its formulation and biopharmaceutical properties.

Potentiometric titration is another valuable electrochemical technique. It can be used to determine the pKa of the tertiary amine group in the Amprotropine molecule. The pKa value is a critical parameter that dictates the ionization state of the molecule at different pH values, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. Understanding these solution properties is fundamental for developing stable and effective formulations and for interpreting its behavior in biological systems.

Studies on Ion-Exchange Resin Interactions for Compound Purification and Research Formulation

The interaction of this compound, a quaternary ammonium (B1175870) compound, with ion-exchange resins is a critical area of study for both purification processes and the development of advanced research formulations. Ion-exchange chromatography is a primary technique for the purification of such compounds, leveraging the electrostatic interactions between the charged Amprotropine cation and the functional groups of the resin.

In a research context, the binding and elution characteristics of this compound on different types of ion-exchange resins would be systematically investigated. Strong cation-exchange resins, such as those with sulfonic acid functional groups, are typically employed for the binding of quaternary ammonium compounds. The efficiency of this interaction is influenced by several factors, including the pH and ionic strength of the mobile phase, the flow rate, and the specific characteristics of the resin matrix (e.g., polystyrene-divinylbenzene).

For purification purposes, a typical study would involve loading a solution containing this compound onto a conditioned cation-exchange column. The compound would bind to the resin, while uncharged impurities are washed away. Elution of the purified this compound is then achieved by altering the mobile phase conditions, such as increasing the salt concentration or changing the pH, to disrupt the electrostatic interactions.

Beyond purification, the formation of drug-resin complexes is a key strategy in the design of controlled-release research formulations. By binding this compound to an ion-exchange resin, its release can be modulated. The release of the drug from the resin in a physiological environment is then governed by an ion-exchange process, where cations present in the gastrointestinal fluids (e.g., Na+, K+, H+) compete with the protonated drug for the binding sites on the resin.

Research in this area would involve preparing drug-resin complexes under various conditions and characterizing the loading efficiency and release kinetics. The data from such studies are crucial for understanding how different resins and formulation parameters can be used to achieve a desired release profile for research applications.

Resin Type Functional Group Interaction Mechanism Application in this compound Research
Strong Cation ExchangeSulfonic AcidStrong electrostatic interaction with the quaternary ammonium group of Amprotropine.High-resolution purification and development of slow-release research formulations.
Weak Cation ExchangeCarboxylic AcidpH-dependent electrostatic interaction.Purification under specific pH conditions and development of pH-triggered release formulations for research.

In Vitro Dissolution and Release Rate Methodologies for Research Formulations

In vitro dissolution and release rate studies are essential for characterizing the performance of this compound research formulations. These tests provide critical information about how the compound is released from a given dosage form under simulated physiological conditions, which is a key indicator of its potential behavior in vivo.

Given that this compound is a salt, its dissolution can be influenced by the pH of the dissolution medium. For research formulations, particularly those designed for controlled release using ion-exchange resins, the composition and ionic strength of the dissolution medium are of paramount importance. The release of Amprotropine from a resin-based formulation is an ion-exchange-driven process, and therefore, the dissolution medium must contain appropriate concentrations of competing ions to simulate physiological conditions.

Standard dissolution apparatus, such as USP Apparatus 1 (basket) or Apparatus 2 (paddle), would be employed for these studies. The selection of the apparatus and the operational parameters (e.g., rotation speed, temperature) would be optimized based on the specific formulation being tested.

A typical dissolution study for an this compound research formulation would involve placing the dosage form in a vessel containing a buffered dissolution medium at 37°C. The medium would be selected to mimic the pH and ionic composition of different regions of the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid). At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for the concentration of dissolved this compound, typically using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

The data generated from these studies are used to construct a dissolution profile, which plots the cumulative percentage of drug released over time. This profile is a critical quality attribute of the research formulation and is used to assess the impact of formulation variables on drug release.

Dissolution Medium pH Simulated Physiological Condition Relevance for this compound Release Studies
Simulated Gastric Fluid (without enzymes)1.2StomachTo assess the initial release of the compound from the formulation in an acidic environment.
Simulated Intestinal Fluid (without enzymes)6.8Small IntestineTo evaluate the release profile in a neutral to slightly alkaline environment, crucial for ion-exchange resin formulations.
Phosphate Buffer with varying ionic strength4.5 - 7.4VariableTo investigate the influence of cation concentration on the drug release rate from ion-exchange resin complexes.

Development of Certified Reference Materials for Research Standards

The availability of a highly characterized Certified Reference Material (CRM) is a prerequisite for the accurate and reliable analytical measurement of this compound. A CRM is a substance of high purity, for which one or more property values are certified by a technically valid procedure, accompanied by or traceable to a certificate or other documentation which is issued by a certifying body.

The development of a CRM for this compound would be a multi-step process initiated by the synthesis or procurement of a high-purity batch of the compound. This candidate material would then undergo a rigorous characterization process to establish its identity, purity, and other critical properties.

A comprehensive suite of analytical techniques would be employed for this characterization, including:

Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy would be used to unequivocally confirm the chemical structure of the this compound molecule.

Purity Assessment: Chromatographic methods, primarily HPLC with a suitable detector (e.g., UV), would be used to determine the purity of the material and to identify and quantify any impurities. The use of a second, orthogonal chromatographic method is often employed to ensure a comprehensive purity assessment.

Water Content: Karl Fischer titration is the standard method for determining the water content of the material.

Residual Solvents: Gas Chromatography (GC) is typically used to quantify any residual solvents from the synthesis process.

Inorganic Impurities: Techniques such as Inductively Coupled Plasma (ICP) spectroscopy may be used to determine the content of any inorganic impurities.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to assess the thermal properties of the material, such as its melting point and decomposition temperature.

Once the characterization is complete and the purity is assigned, the material is packaged and stored under controlled conditions to ensure its stability. A comprehensive certificate of analysis is then issued, detailing the certified property values and their uncertainties, along with information on the proper use and storage of the CRM. This certified reference material then serves as the primary standard for all subsequent analytical work involving this compound, ensuring the traceability and comparability of analytical results across different laboratories and studies.

Analytical Technique Property Measured Importance for CRM Development
¹H and ¹³C NMRMolecular StructureConfirms the identity of the Amprotropine and phosphate moieties.
Mass SpectrometryMolecular Weight and FragmentationProvides further confirmation of the chemical structure.
HPLC-UVPurity and Impurity ProfileQuantifies the main component and detects organic impurities.
Karl Fischer TitrationWater ContentEssential for accurate purity assignment on an anhydrous basis.
Gas ChromatographyResidual SolventsEnsures that residual solvents are below acceptable limits.
DSC/TGAThermal PropertiesCharacterizes the physical properties and stability of the material.

Q & A

Q. What are the key physicochemical properties of Amprotropine phosphate, and how do they influence experimental design in pharmacological studies?

this compound (C₁₈H₂₉NO₃∙H₃PO₄) is characterized by bitter-tasting crystals with a melting point of 142–144°C, high water solubility, and slight alcohol solubility . These properties dictate its formulation stability, solubility in biological buffers, and suitability for in vitro assays. Researchers should account for its hygroscopic nature during storage and use controlled-temperature environments (e.g., desiccators) to prevent degradation.

Q. What methodological approaches are recommended for quantifying phosphate content in this compound formulations?

Spectrophotometric analysis using vanadate-molybdate reagent is a standard method. Prepare a calibration curve with phosphate standards (e.g., 4.00×10⁻⁵ M to 4.00×10⁻⁴ M) and measure absorbance at 400–420 nm . Ensure linearity (R² > 0.99) and validate with triplicate measurements. For accuracy, compare results against labeled values and account for matrix effects from excipients .

Q. How should researchers design experiments to assess this compound’s antispasmodic activity in vitro?

Use isolated tissue models (e.g., guinea pig ileum) pre-treated with acetylcholine to induce spasms. Apply this compound incrementally (1–100 µM) and measure relaxation response. Normalize data to baseline and control for solvent effects (e.g., DMSO ≤ 0.1%). Include positive controls (e.g., atropine) to validate assay sensitivity .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for studying this compound’s stability under varying conditions?

Apply a 3-factor factorial design (e.g., pH, temperature, light exposure) to test degradation kinetics. For example:

  • Factor A : pH (5.0, 7.4, 9.0)
  • Factor B : Temperature (4°C, 25°C, 40°C)
  • Factor C : Light (protected vs. UV-exposed) Analyze responses (e.g., % degradation) using ANOVA and response surface methodology to identify critical parameters . Residual analysis can detect outliers, and model validation should confirm predictive accuracy (e.g., R² > 0.90) .

Q. What statistical methods are recommended for resolving contradictions in phosphate quantification data across studies?

Use the LINEST function in Excel to calculate regression coefficients, standard errors, and confidence intervals for calibration curves . For inter-study discrepancies, apply meta-analysis tools (e.g., random-effects models) to aggregate data, and assess heterogeneity via I² statistics. Outliers should be evaluated using Grubbs’ test or Dixon’s Q-test .

Q. How can researchers address bioanalytical challenges in detecting this compound metabolites in complex biological matrices?

Employ LC-MS/MS with selective ion monitoring (SIM) for metabolite profiling. Optimize extraction protocols using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Validate recovery rates (>80%) and matrix effects (<15% ion suppression/enhancement) per FDA guidelines . Include isotopic internal standards (e.g., deuterated analogs) to correct for variability .

Q. What strategies are effective for reconciling conflicting literature on this compound’s mechanism of action?

Conduct a systematic review with PRISMA guidelines, prioritizing studies that report raw data or use standardized assays (e.g., radioligand binding for receptor affinity). Classify evidence by study design (in vitro vs. in vivo) and apply the GRADE framework to assess confidence in results . Supplemental searches on organophosphate analogs may provide mechanistic insights .

Methodological and Reporting Standards

What frameworks should guide the formulation of research questions on this compound’s pharmacokinetics?

Use the PICO framework to define:

  • Population : Animal/human models
  • Intervention : Dosage, administration route
  • Comparison : Placebo or active controls
  • Outcome : Bioavailability, half-life Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .

Q. How should researchers report spectroscopic data for this compound in compliance with journal guidelines?

Include raw absorbance values, calibration curve equations, and error margins (e.g., ± 95% CI). Use SI units (e.g., mg/L for phosphate) and define abbreviations at first use (e.g., PO₄³⁻) . For IR spectra, report peak assignments (e.g., P=O stretching at 1250–1100 cm⁻¹) and compare to reference spectra .

Q. What ethical and biosafety considerations are critical when handling this compound in laboratory settings?

Follow institutional biosafety protocols (e.g., PPE, fume hoods) due to its anticholinergic toxicity. For animal studies, obtain IACUC approval and document humane endpoints (e.g., moribund state). Dispose of chemical waste in aqueous containers, avoiding sewer disposal for vanadate/molybdate reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.